4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is an organoboron compound known for its stability and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its unique structure, which includes a boron atom bonded to two oxygen atoms and a cyclopropyl group attached to a phenyl ring.
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, are often used in organic synthesis and have a wide range of applications in pharmacy and biology .
Mode of Action
Organoboron compounds are known for their high reactivity in various transformation processes . They are often used in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .
Biochemical Pathways
Organoboron compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Result of Action
Organoboron compounds are known to be used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .
Action Environment
Boronic ester bonds, which this compound possesses, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane typically involves the reaction of 1-phenylcyclopropylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale operations. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Boronic acids and borates.
Reduction: Borohydrides.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5-Tetramethyl-2-(1-cyclopropyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-phenyl)-1,3,2-dioxaborolane
- 4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborinane
Uniqueness
4,4,5,5-Tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane is unique due to its cyclopropyl group attached to the phenyl ring, which imparts distinct steric and electronic properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(1-phenylcyclopropyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO2/c1-13(2)14(3,4)18-16(17-13)15(10-11-15)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTULJTCRWPIQAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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